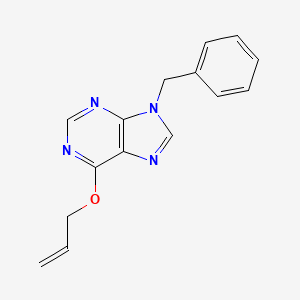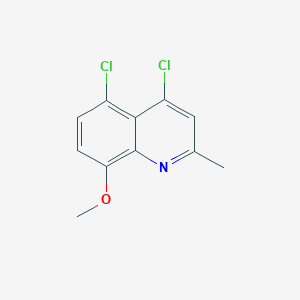![molecular formula C21H17N3O2S2 B12121967 2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12121967.png)
2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound that features a unique structure combining an indole moiety, a thiazolidinone ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-methyl-1H-indole-3-carbaldehyde with 2-thioxo-4-thiazolidinone in the presence of a base to form the intermediate. This intermediate is then reacted with 2-methylbenzoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce alcohol derivatives of the thiazolidinone ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug development. Its indole moiety is particularly noteworthy, as indole derivatives are known for their biological activity.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Indole derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties, suggesting similar applications for this compound.
Industry
In industry, the compound’s unique structure could be leveraged in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide exerts its effects is not fully understood. its molecular targets likely include enzymes and receptors that interact with its indole and thiazolidinone moieties. These interactions could modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)ethylamine: Known for its biological activity and use in drug development.
N-(2-benzoylphenyl)-2-methylpropanamide:
2-(1-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with known biological activity.
Uniqueness
What sets 2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide apart is its combination of an indole moiety, a thiazolidinone ring, and a benzamide group
Properties
Molecular Formula |
C21H17N3O2S2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-methyl-N-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C21H17N3O2S2/c1-13-7-3-4-8-15(13)19(25)22-24-20(26)18(28-21(24)27)11-14-12-23(2)17-10-6-5-9-16(14)17/h3-12H,1-2H3,(H,22,25)/b18-11- |
InChI Key |
CFOVCBARVQEAAU-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)C)/SC2=S |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CN(C4=CC=CC=C43)C)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-5-undecylindolo[2,3-b]quinoxaline](/img/structure/B12121899.png)
![methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B12121905.png)
![[(4-Propoxynaphthyl)sulfonyl]indoline](/img/structure/B12121912.png)
![Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]-](/img/structure/B12121913.png)
![2-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12121916.png)




![6-chloro-7-methyl-4-oxo-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B12121946.png)



